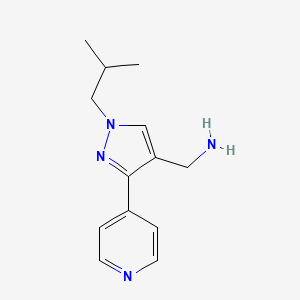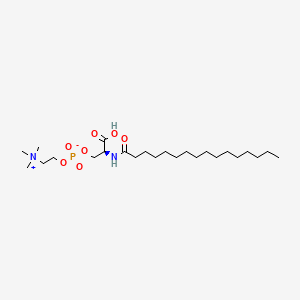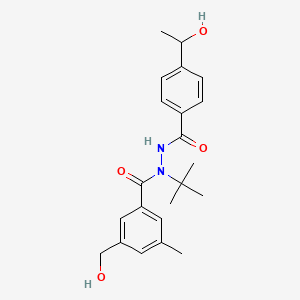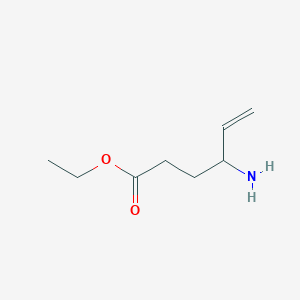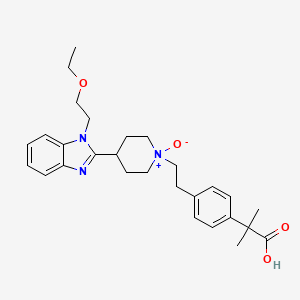
Bilastine N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BilastineN-Oxide is a derivative of bilastine, a second-generation antihistamine used to treat allergic rhinitis and chronic urticaria. BilastineN-Oxide is an impurity that can form during the synthesis and storage of bilastine. It is characterized by the presence of an N-oxide functional group, which can influence its chemical properties and biological activity .
Preparation Methods
BilastineN-Oxide can be synthesized by oxidizing bilastine in the presence of an oxidizing agent. The reaction typically occurs in an alcohol solvent, such as methanol or ethanol, and can be carried out under mild conditions to achieve high yields . Industrial production methods for bilastine involve the use of novel intermediates and optimized reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
BilastineN-Oxide undergoes various chemical reactions, including:
Oxidation: The formation of bilastineN-Oxide itself is an oxidation reaction where bilastine is converted to its N-oxide form.
Reduction: BilastineN-Oxide can be reduced back to bilastine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of bilastineN-Oxide is similar to that of bilastine. It acts as a selective histamine H1 receptor antagonist, preventing the activation of these receptors by histamine. This reduces the symptoms of allergic reactions, such as nasal congestion and urticaria . The N-oxide group may influence the binding affinity and selectivity of the compound for the H1 receptor, potentially altering its pharmacological profile .
Comparison with Similar Compounds
BilastineN-Oxide can be compared with other similar compounds, such as:
Cetirizine: Another second-generation antihistamine with similar efficacy but different chemical structure.
Fexofenadine: Known for its non-sedating properties, similar to bilastine.
Desloratadine: Another selective H1 receptor antagonist with a different metabolic profile.
BilastineN-Oxide is unique due to the presence of the N-oxide functional group, which can influence its chemical and biological properties. This makes it an important compound for research and quality control in the pharmaceutical industry .
Properties
Molecular Formula |
C28H37N3O4 |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]-1-oxidopiperidin-1-ium-1-yl]ethyl]phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C28H37N3O4/c1-4-35-20-16-30-25-8-6-5-7-24(25)29-26(30)22-14-18-31(34,19-15-22)17-13-21-9-11-23(12-10-21)28(2,3)27(32)33/h5-12,22H,4,13-20H2,1-3H3,(H,32,33) |
InChI Key |
LPYQKYKKNGORIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3CC[N+](CC3)(CCC4=CC=C(C=C4)C(C)(C)C(=O)O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide](/img/structure/B15291636.png)

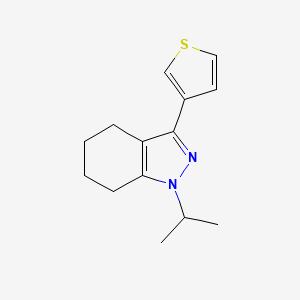
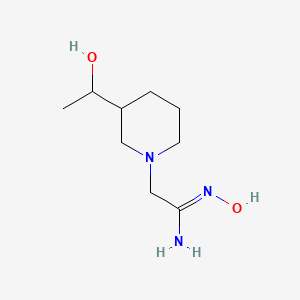
![5-Chloro-7-fluoro-1H-benzo[D][1,2,3]triazole](/img/structure/B15291668.png)
![4-isopentyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15291670.png)
![(2R,3R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B15291674.png)
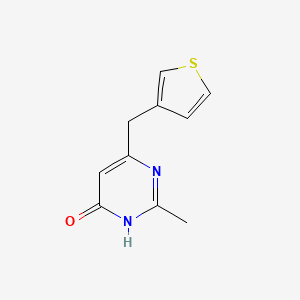
![7-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B15291678.png)
